![molecular formula C10H9N5 B1490256 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092515-30-3](/img/structure/B1490256.png)
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, showing the robustness of the developed methodology .
Scientific Research Applications
Synthesis and Biological Activities
- The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing methods such as microwave irradiation in multi-component reactions. These synthesized compounds were evaluated for their antimicrobial and antitumor activities, with some showing promising results against bacteria, fungi, and liver cell lines (El-Borai et al., 2012).
Antioxidant Activity
- Derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, synthesized from the compound, exhibited antioxidant activities comparable to ascorbic acid, indicating potential for therapeutic applications (El‐Mekabaty, 2015).
Heterocyclic Synthesis
- The compound was used as a starting material for the preparation of novel pyrazolopyridine and pyrazolopyrimidine derivatives, contributing to the diversity of heterocyclic compounds for further pharmacological exploration (Aly et al., 2004).
Functionalized Scaffold Development
- A multicomponent reaction approach utilizing the compound led to the creation of a new type of functionalized 5-C-substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffold. This development opens pathways for various biomedical applications, showcasing the compound's versatility in synthesizing bioactive molecules (Elinson et al., 2018).
Catalysis and Green Chemistry
- Research has explored catalyst-free syntheses involving the compound, leading to the construction of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. Such methods emphasize the importance of environmentally friendly approaches in chemical synthesis (Rahmati & Khalesi, 2012).
Spectroscopic and Structural Investigations
- The compound has been the subject of detailed spectroscopic and structural studies to understand its physicochemical properties better. Such investigations are crucial for the rational design of new drugs and materials with desired properties (Kumar et al., 2020).
Future Directions
5-Amino-pyrazoles, which include “2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile”, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . The future directions in this field could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-4-6-15-10(12)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFUUVPSXOYKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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